molecular formula C16H22N2OS B2758979 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 568554-02-9

3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2758979
CAS No.: 568554-02-9
M. Wt: 290.43
InChI Key: MNBKNTWRJXXYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: is a chemical compound with the molecular formula C16H22N2OS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate alkylating agents and thiol compounds. One common method includes the condensation of anthranilic acid with octylamine, followed by cyclization and thiolation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one stands out due to its unique octyl and sulfanyl substituents, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-octyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-3-4-5-6-9-12-18-15(19)13-10-7-8-11-14(13)17-16(18)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKNTWRJXXYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.